10-Deacetyl-7,10,13-trimethylBaccatinIII
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Overview
Description
10-Deacetyl-7,10,13-trimethylBaccatinIII is a derivative of 10-Deacetyl Baccatin III, a natural organic compound isolated from the yew tree (Taxus species) . This compound is a crucial precursor in the synthesis of paclitaxel and other anti-cancer molecules . It is known for its significant role in cancer chemotherapy, particularly in the treatment of ovarian and breast cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Deacetyl-7,10,13-trimethylBaccatinIII can be synthesized through various methods. One common approach involves the extraction of 10-Deacetyl Baccatin III from Taxus species, followed by chemical modifications . The extraction process typically uses solvents like ethanol and methanol, with optimized conditions such as temperature, extraction time, and particle size . For instance, using ethanol at 44.8°C for 40.1 minutes with a particle size of 113 μm can yield 102 mg/kg .
Industrial Production Methods: Industrial production of this compound often involves semi-synthetic methods. These methods use the more abundant precursor compound 10-Deacetyl Baccatin III as a substrate . Heterologous expression of 10-deacetylbaccatin III-10-O-acetyltransferase in microbial strains for biotransformation of 10-Deacetyl Baccatin III is a promising alternative strategy for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 10-Deacetyl-7,10,13-trimethylBaccatinIII undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its conversion into other valuable compounds like paclitaxel.
Common Reagents and Conditions: Common reagents used in these reactions include acetyl-CoA, which is used in the acetylation process to convert 10-Deacetyl Baccatin III to baccatin III . The conditions for these reactions often involve specific temperatures and pH levels to optimize yield and efficiency .
Major Products Formed: The major products formed from the reactions involving this compound include baccatin III and paclitaxel . These products are crucial for their anti-cancer properties and are widely used in chemotherapy .
Scientific Research Applications
10-Deacetyl-7,10,13-trimethylBaccatinIII has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing complex molecules like paclitaxel . In biology and medicine, it plays a significant role in cancer research and treatment due to its anti-cancer properties . Industrially, it is used in the large-scale production of anti-cancer drugs .
Mechanism of Action
The mechanism of action of 10-Deacetyl-7,10,13-trimethylBaccatinIII involves its conversion into paclitaxel, which then exerts its effects by stabilizing microtubules and preventing their depolymerization . This action disrupts cell division, leading to cell death, particularly in rapidly dividing cancer cells . The molecular targets include tubulin, a protein that is essential for microtubule formation .
Comparison with Similar Compounds
10-Deacetyl-7,10,13-trimethylBaccatinIII is unique due to its specific structure and role as a precursor in the synthesis of paclitaxel . Similar compounds include other derivatives of 10-Deacetyl Baccatin III, such as 7-Epi-10-Deacetylbaccatin III, 10-Deacetylbaccatin V, and 10-Deacetylbaccatin VI . These compounds share similar structures but differ in their specific functional groups and biological activities .
Properties
Molecular Formula |
C32H42O10 |
---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
[(2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-9,12,15-trimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C32H42O10/c1-17-20(37-6)15-32(36)27(41-28(35)19-12-10-9-11-13-19)25-30(5,26(34)24(39-8)23(17)29(32,3)4)21(38-7)14-22-31(25,16-40-22)42-18(2)33/h9-13,20-22,24-25,27,36H,14-16H2,1-8H3/t20-,21-,22+,24+,25-,27-,30+,31-,32?/m0/s1 |
InChI Key |
BTELCIXZLACDFF-YJIJYBKESA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H](C(C2(C)C)(C[C@@H]1OC)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC |
Origin of Product |
United States |
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